molecular formula C11H15N3O2 B1597371 2-(4-Methylpiperazin-1-yl)nicotinic acid CAS No. 38029-97-9

2-(4-Methylpiperazin-1-yl)nicotinic acid

Cat. No.: B1597371
CAS No.: 38029-97-9
M. Wt: 221.26 g/mol
InChI Key: IKHWOUUYKLSAGZ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)nicotinic acid is a chemical compound with the molecular formula C11H15N3O2. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a 4-methylpiperazin-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)nicotinic acid typically involves the reaction of nicotinic acid with 4-methylpiperazine. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the nicotinic acid and the piperazine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)nicotinic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperazin-1-yl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid moiety, which imparts distinct chemical and biological properties. Its ability to act as a ligand for specific receptors and its potential anti-inflammatory and anticancer activities make it a compound of significant interest in scientific research .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-13-5-7-14(8-6-13)10-9(11(15)16)3-2-4-12-10/h2-4H,5-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHWOUUYKLSAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191445
Record name 3-Pyridinecarboxylic acid, 2-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38029-97-9
Record name 3-Pyridinecarboxylic acid, 2-(4-methyl-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 2-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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